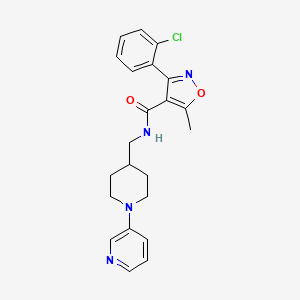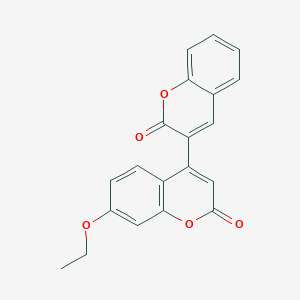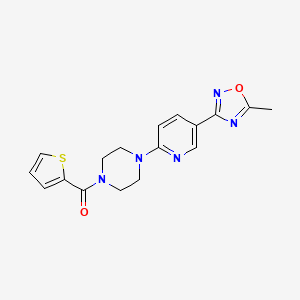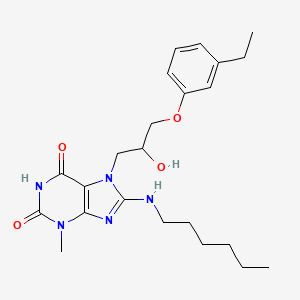![molecular formula C17H23BN2O3 B2359664 Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone CAS No. 1628502-55-5](/img/structure/B2359664.png)
Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a boronic acid derivative, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The synthesis of this compound often begins with the derivatization of pyridine-4-boronic acid pinacol ester. This involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst.
Cross-Coupling Reactions: The compound can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction, which involves the coupling of boronic acids with halides or triflates in the presence of a palladium catalyst.
Hydrogenation: The dihydropyridine ring can be formed through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise control of reaction conditions and reagent addition is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the pyridine ring or the boronic acid derivative.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Amine or alcohol-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials and chemicals that require specific structural features provided by the pyridine and boronic acid moieties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It may be involved in signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
Pyridine-4-boronic acid pinacol ester: Similar structure but lacks the dihydropyridine ring.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic acid derivative but different pyridine substitution pattern.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Core boronic acid structure without the pyridine ring.
Uniqueness: Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone is unique due to its combination of the pyridine ring and the boronic acid derivative, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-11-20(12-8-14)15(21)13-5-9-19-10-6-13/h5-7,9-10H,8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPWPOOMXFJRAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)


![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)




![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)

![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
